
alpha-Methyl omuralide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl omuralide is a potent inhibitor of proteasome function. It is a synthetic derivative of omuralide, which is known for its ability to selectively inhibit proteasomes. Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The inhibition of proteasomes has significant implications in various biological processes and diseases, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl omuralide involves a stereocontrolled and practical approach. One efficient method starts with the conversion of proline to alpha-methyl-L-proline through a series of steps involving chloral, methyl bromide, and aqueous HCl . This method ensures high yields and ease of scale-up, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl omuralide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-Methyl omuralide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome inhibition and its effects on protein degradation.
Biology: Helps in understanding the role of proteasomes in cellular processes and diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting proteasomes.
Mechanism of Action
Alpha-Methyl omuralide exerts its effects by selectively inhibiting the proteasome function. Proteasomes are responsible for degrading unneeded or damaged proteins, and their inhibition leads to the accumulation of these proteins, disrupting cellular processes. The compound binds to the active sites of the proteasome, preventing the degradation of proteins and leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Omuralide: The parent compound from which alpha-Methyl omuralide is derived.
Salinosporamide A: Another potent proteasome inhibitor with a similar mechanism of action.
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its high selectivity and potency as a proteasome inhibitor. Its synthetic route allows for high yields and ease of production, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropyl)-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIBAAAUUBBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
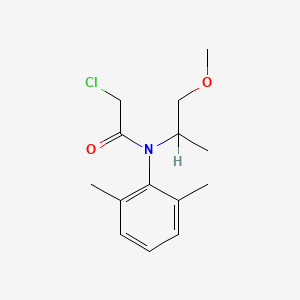
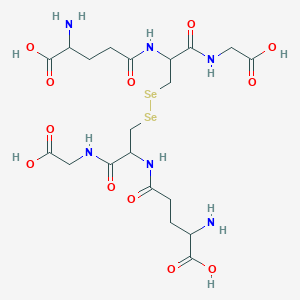
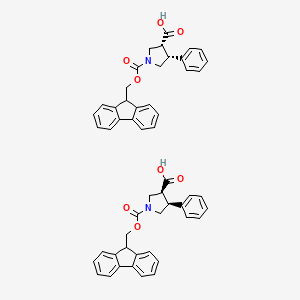
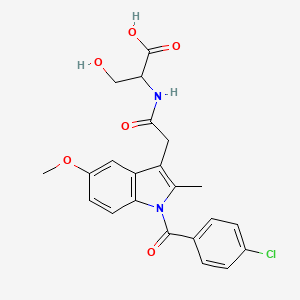
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

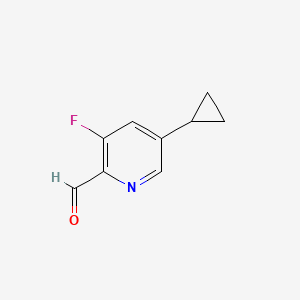
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)
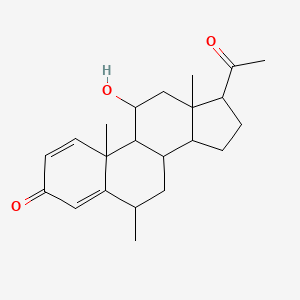
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)
